molecular formula C18H30OS B5069266 1-Tert-butyl-2-(5-propan-2-ylsulfanylpentoxy)benzene

1-Tert-butyl-2-(5-propan-2-ylsulfanylpentoxy)benzene

Cat. No.: B5069266
M. Wt: 294.5 g/mol
InChI Key: ZIFPGYFNWWMWLP-UHFFFAOYSA-N
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Description

1-Tert-butyl-2-(5-propan-2-ylsulfanylpentoxy)benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and a 5-propan-2-ylsulfanylpentoxy group. This compound is part of a broader class of aromatic hydrocarbons, which are known for their stability and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-2-(5-propan-2-ylsulfanylpentoxy)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like aluminum chloride and optimized reaction conditions (temperature, pressure, and solvent choice) are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-2-(5-propan-2-ylsulfanylpentoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or thiols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles to form substituted products.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Halogenated benzenes, nitrobenzenes.

Scientific Research Applications

1-Tert-butyl-2-(5-propan-2-ylsulfanylpentoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-2-(5-propan-2-ylsulfanylpentoxy)benzene involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes or receptors. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity. The benzene ring allows for π-π interactions with aromatic amino acids in proteins, potentially modulating their function.

Comparison with Similar Compounds

Uniqueness: 1-Tert-butyl-2-(5-propan-2-ylsulfanylpentoxy)benzene is unique due to the presence of both the tert-butyl and 5-propan-2-ylsulfanylpentoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-tert-butyl-2-(5-propan-2-ylsulfanylpentoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30OS/c1-15(2)20-14-10-6-9-13-19-17-12-8-7-11-16(17)18(3,4)5/h7-8,11-12,15H,6,9-10,13-14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFPGYFNWWMWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCCOC1=CC=CC=C1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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